2-({7-chloro-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)-N-(4-ethylphenyl)acetamide
Description
2-({7-chloro-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)-N-(4-ethylphenyl)acetamide is a heterocyclic compound featuring a pyrido[1,2-a][1,3,5]triazin-4-one core substituted with a chlorine atom at position 7 and a sulfanyl-acetamide moiety at position 2. Structural elucidation of such compounds often relies on crystallographic tools like the SHELX system, which has been pivotal in small-molecule refinement and structure determination since its inception .
Properties
IUPAC Name |
2-(7-chloro-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-(4-ethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN4O2S/c1-2-11-3-6-13(7-4-11)19-15(23)10-25-16-20-14-8-5-12(18)9-22(14)17(24)21-16/h3-9H,2,10H2,1H3,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNIAMKWVJTUQRP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CSC2=NC(=O)N3C=C(C=CC3=N2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({7-chloro-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)-N-(4-ethylphenyl)acetamide typically involves multiple steps, starting from readily available precursors. One common method involves the cyclative condensation of 2-enamino- or 2-formamidino-substituted pyridine derivatives with α-[(hetero)aryl]acetyl chlorides . This reaction is often catalyzed by transition metals and can be carried out under mild conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The use of continuous flow reactors can enhance the efficiency and yield of the process. Additionally, the purification of the final product is typically achieved through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
2-({7-chloro-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)-N-(4-ethylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The chloro group in the compound can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The reactions are typically carried out under controlled temperatures and pH conditions to ensure high selectivity and yield.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amine derivatives, and various substituted analogs of the original compound.
Scientific Research Applications
2-({7-chloro-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)-N-(4-ethylphenyl)acetamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits potential biological activities, making it a candidate for drug discovery and development.
Medicine: Its unique structure allows it to interact with various biological targets, potentially leading to the development of new therapeutic agents.
Mechanism of Action
The mechanism of action of 2-({7-chloro-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)-N-(4-ethylphenyl)acetamide involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved depend on the specific biological context and the nature of the target molecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Pyrido-Triazin Cores
Compounds sharing the pyrido[1,2-a][1,3,5]triazin scaffold often exhibit varied bioactivity depending on substituents. For example:
- 7-Nitro Derivatives : Replacement of chlorine with nitro groups increases electrophilicity, enhancing interactions with nucleophilic enzyme residues.
- Unsubstituted Pyrido-Triazins: Lack of electron-withdrawing groups (e.g., Cl or NO₂) reduces stability under physiological conditions.
Sulfanyl-Acetamide-Containing Compounds
The sulfanyl-acetamide moiety is critical for hydrogen bonding and sulfur-mediated interactions. Comparable structures include:
- Thiazolidine Derivatives : Compounds like those listed in Pharmacopeial Forum (e.g., (4S)-2-{...}thiazolidine-4-carboxylic acid) incorporate thiazolidine rings, which enhance metabolic stability but lack the pyrido-triazin backbone .
- Beta-Lactam Analogues : The bicyclic structure in (2S,5R,6R)-6-{...}heptane-2-carboxylic acid () features a beta-lactam ring, conferring antibiotic activity but differing entirely in mechanism compared to triazine-based molecules .
Pharmacopeial Standards
Pharmacopeial compounds often prioritize structural complexity for specificity. For instance:
- The thiazolidine-carboxylic acid derivatives in emphasize carboxylate and amide functionalities for metal chelation or protease inhibition, contrasting with the target compound’s reliance on sulfanyl and chloro groups for target engagement .
Data Tables
Table 1: Structural and Physicochemical Comparison
Table 2: Crystallographic Tools in Structural Analysis
| Software | Application | Relevance to Target Compound |
|---|---|---|
| SHELX | Small-molecule refinement, phasing | Critical for resolving triazine cores |
| SHELXPRO | Macromolecular interface | Limited utility for small molecules |
Research Findings and Implications
- Structural Insights : The pyrido-triazin core’s planarity, resolved via SHELX-based crystallography, facilitates π-π stacking with aromatic residues in enzyme active sites .
- Bioactivity Gaps: Unlike beta-lactams (), the target compound lacks a strained ring system, suggesting non-antibiotic mechanisms .
- Pharmacopeial Relevance : Compounds in highlight the importance of stereochemical complexity (e.g., (2S,5R,6R) configurations) for target specificity—a design principle applicable to optimizing the target compound’s ethylphenyl substituent .
Biological Activity
2-({7-chloro-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)-N-(4-ethylphenyl)acetamide is a complex organic compound belonging to the sulfanylamide class. Its structure features a pyrido[1,2-a][1,3,5]triazin ring system that is chlorinated and oxo-substituted, along with an acetamide group linked to a sulfur atom. This unique configuration suggests potential biological activities that merit further investigation.
Structural Characteristics
The compound's molecular formula is C14H14ClN3O2S. The presence of the chlorinated pyrido-triazine moiety and the ethylphenyl group contributes to its chemical reactivity and potential interactions with biological targets.
Synthesis
The synthesis typically involves multi-step organic reactions using starting materials like 2-chloro-4-oxopyrido[1,2-a][1,3,5]triazin derivatives and appropriate amines. Solvents such as dichloromethane or dimethylformamide are often utilized in conjunction with catalysts like triethylamine for optimal yields.
Antimicrobial Properties
While specific biological data on this compound is limited, compounds with similar structures have demonstrated various biological activities. Notably, derivatives of pyrido-triazines have been associated with antimicrobial properties due to their ability to interact with cellular enzymes and receptors.
The mechanism of action for compounds in this class typically involves binding to molecular targets that influence cellular processes. This can include inhibition of key enzymes involved in metabolic pathways or interference with receptor-ligand interactions that regulate cell signaling.
Case Studies and Research Findings
Research on structurally related compounds has provided insights into potential biological activities:
- Anticancer Activity : A study highlighted the identification of novel anticancer compounds through screening drug libraries on multicellular spheroids. Although direct studies on the target compound are lacking, similar triazine derivatives exhibited cytotoxic effects against various cancer cell lines .
- Enzyme Inhibition : Compounds structurally related to the target compound have shown moderate inhibition against cyclooxygenase (COX) and lipoxygenases (LOX), which are critical in inflammatory processes . For example, related derivatives were evaluated for their inhibitory effects against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), indicating potential neuroprotective properties relevant in Alzheimer's disease research .
Comparative Biological Activity Table
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(2-methoxyphenyl)-2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide | Methoxy instead of ethylphenyl | Moderate antimicrobial activity |
| N-(4-chlorophenyl)-N-(4-methylphenyl)acetamide | Chlorine substitution | Cytotoxicity against cancer cell lines |
| 5-[({7-chloro-4-oxo-4H-pyrido[1,2-A]pyrimidin-2-YL}methyl)sulfanyl]-3,6-bis(2,6-dimethylphenyl)-2-sulfanylidene | Bis(dimethylphenyl) groups | Enhanced stability and diverse interactions |
Q & A
Q. Methodology :
- pH stability : Incubate in buffers (pH 1.2–7.4) at 37°C for 24h. Monitor degradation via UPLC-MS; identify hydrolytic cleavage products (e.g., free thiol or aniline derivatives) .
- Light/oxidation stability : Expose to UV light (254 nm) or H2O2 (1 mM). Use ESR spectroscopy to detect radical intermediates .
- Plasma stability : Incubate with human plasma (37°C, 4h). Quench with acetonitrile, centrifuge, and quantify parent compound via LC-MS/MS .
Basic Question: What are the key structural features influencing its pharmacokinetic profile?
Answer:
- Lipophilicity (LogP ~3.5) : The 4-ethylphenyl group enhances membrane permeability but may reduce aqueous solubility .
- Metabolic soft spots : The sulfanyl linkage is prone to glutathione conjugation; the pyridotriazinone core may undergo CYP3A4-mediated oxidation .
- Efflux susceptibility : P-glycoprotein (P-gp) recognition via the acetamide moiety can limit bioavailability. Co-administer with inhibitors (e.g., verapamil) to assess impact .
Advanced Question: How can researchers design analogs to improve selectivity against off-target kinases?
Q. Strategies :
- Fragment replacement : Substitute the ethylphenyl group with bulkier substituents (e.g., 3,5-dimethylphenyl) to sterically block off-target binding .
- Isosteric modifications : Replace the sulfanyl group with sulfonyl or methylene to alter hydrogen-bonding patterns .
- Crystallography-guided design : Co-crystallize with target kinases (e.g., JAK2) to identify critical binding residues and optimize interactions .
Basic Question: What in vitro assays are recommended for initial biological screening?
Answer:
- Antimicrobial : Broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus ATCC 25923) and Gram-negative (E. coli ATCC 25922) strains .
- Anticancer : MTT assay in 72h-treated cancer cell lines (e.g., MCF-7, A549). Include cisplatin as a positive control .
- Kinase inhibition : Use ADP-Glo™ assay (Promega) for IC50 determination against purified kinases (e.g., EGFR, VEGFR2) .
Advanced Question: How can degradation pathways be characterized to inform formulation strategies?
Q. Methodology :
- Forced degradation studies : Expose to heat (60°C), humidity (75% RH), and acidic/alkaline conditions. Analyze degradants via LC-QTOF-MS and propose pathways .
- Excipient compatibility : Test with common stabilizers (e.g., mannitol, PVP) in lyophilized formulations. Monitor physical stability via DSC and XRD .
Advanced Question: What strategies mitigate synthetic challenges in scaling up this compound?
Answer:
- Continuous flow chemistry : Implement microreactors for exothermic steps (e.g., cyclization) to improve safety and yield .
- Catalyst optimization : Screen Pd/C or Ni catalysts for hydrogenation steps to reduce reaction time .
- Process analytical technology (PAT) : Use inline FTIR or Raman spectroscopy for real-time monitoring of intermediate conversions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
